molecular formula C10H13ClFNO B3049910 3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride CAS No. 2248-30-8

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B3049910
CAS No.: 2248-30-8
M. Wt: 217.67 g/mol
InChI Key: DDZRRPMJKMSBRN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride (CAS: 1029636-03-0, Molecular Formula: C₁₀H₁₃ClFN, MW: 201.67) is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-fluorophenyl substituent. The hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications .

Properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZRRPMJKMSBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945155
Record name 3-(4-Fluorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
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Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248-30-8
Record name 3-Pyrrolidinol, 3-(p-fluorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002248308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Fluorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)pyrrolidin-3-ol hydrochloride
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Preparation Methods

The synthesis of 3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: It serves as a precursor for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its pyrrolidine ring structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
  • Biology:
    • Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes, such as casein kinase 1 (CK1). In studies, derivatives of this compound showed promising selectivity and potency against CK1 isoforms, indicating its role in targeted therapy for diseases like cancer .
    • Receptor Binding Studies: The interaction of this compound with biological receptors has been explored, highlighting its potential in drug design aimed at modulating receptor activity .
  • Pharmaceutical Development:
    • It has been noted for its potential use in developing novel therapeutic agents due to its ability to modify biological pathways through enzyme inhibition and receptor modulation .

Case Study 1: CK1 Inhibition

In a study focusing on CK1 inhibitors, analogs of this compound were synthesized and tested. The most active compound exhibited IC50 values of approximately 1 µM against CK1δ, demonstrating significant selectivity over other kinases. This highlights the compound's potential as a lead in developing selective kinase inhibitors for cancer therapy .

Case Study 2: Synthesis of Isoxazole Derivatives

Research involving the synthesis of isoxazole derivatives from this compound demonstrated its utility in creating new chemical entities with enhanced biological activity. These derivatives were evaluated for their inhibitory effects on CK1 enzymes, showcasing the versatility of this compound in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 3-(4-fluorophenyl)pyrrolidin-3-ol hydrochloride with five structurally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
3-(4-Fluorophenyl)pyrrolidin-3-ol HCl 1029636-03-0 C₁₀H₁₃ClFN 201.67 4-Fluorophenyl, hydroxyl (C3) Enhanced solubility due to HCl salt
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol HCl 1423029-18-8 C₁₁H₁₃ClF₃NO 267.68 4-Trifluoromethylphenyl, hydroxyl (C3) Higher lipophilicity (CF₃ group)
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol HCl 24866-79-3 C₁₁H₁₅Cl₂NO 248.15 4-Chlorophenylmethyl, hydroxyl (C3) Increased steric bulk (Cl vs. F)
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl 1523530-25-7 C₄H₉ClFNO 149.58 Fluorine (pyrrolidine C4), hydroxyl (C3) Stereospecific activity (R,R configuration)
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea HCl 913634-46-5 C₁₂H₁₇ClFN₃O 273.73 4-Fluorophenyl, urea, piperidine Urea group enhances hydrogen bonding

Functional Group Impact on Properties

Halogen Effects: The 4-fluorophenyl group in the parent compound offers moderate electronegativity and lipophilicity, balancing receptor binding and metabolic stability . Chlorophenylmethyl introduces steric hindrance and higher electronegativity, which may alter binding kinetics compared to fluorine .

Hydroxyl Group :

  • The hydroxyl group at C3 enables hydrogen bonding with targets like enzymes or transporters, a feature shared with (3R,4R)-4-fluoropyrrolidin-3-ol HCl .

Stereochemistry: The (3R,4R) configuration in the fluoropyrrolidine analogue may confer selectivity for chiral biological targets, such as G-protein-coupled receptors, unlike the non-chiral parent compound .

Pharmacological and Metabolic Considerations

  • Solubility : The hydrochloride salt form improves solubility, critical for oral bioavailability, as seen in paroxetine hydrochloride ().
  • Metabolism : Fluorine’s resistance to oxidative metabolism enhances half-life compared to chlorinated analogues, which may undergo faster dehalogenation .

Biological Activity

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and a hydroxyl group, enhancing its solubility and biological activity. Its molecular formula is C11_{11}H14_{14}ClFNO, with a molecular weight of approximately 229.68 g/mol.

The mechanism of action for this compound involves several key interactions:

  • Binding Affinity : The fluorophenyl group enhances binding affinity to various proteins, particularly receptors involved in neurotransmission and metabolic pathways.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.
  • Target Modulation : It modulates the activity of enzymes and receptors, potentially affecting signaling pathways related to neuroprotection and antidepressant effects.

Antimicrobial Activity

Research indicates that 3-(4-Fluorophenyl)pyrrolidin-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes its antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate activity
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The following table presents findings from these studies:

Cell Line% Apoptosis InductionIC50_{50} (µM)Mechanism of Action
MCF-741.55%10.5Cell cycle arrest at G1 phase
HCT11635.00%12.0Inhibition of cell proliferation

The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of 3-(4-Fluorophenyl)pyrrolidin-3-ol in animal models of neurodegenerative diseases. Results indicated reduced neuronal death and improved cognitive function, supporting its potential use in treating conditions like Alzheimer's disease.
  • Antidepressant Activity : In another study, the compound was shown to exhibit antidepressant-like effects in rodent models, likely through modulation of serotonin receptors. This positions it as a promising candidate for the development of new antidepressant therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride, and how can reaction parameters be optimized?

  • Methodology :

  • Nucleophilic substitution : React 4-fluorophenylmagnesium bromide with a pyrrolidinone precursor under anhydrous THF at -78°C, followed by acid-catalyzed cyclization .
  • Salt formation : Treat the free base with HCl gas in ethyl acetate at room temperature to precipitate the hydrochloride salt .
  • Optimization : Control reaction temperature (exothermic steps at 0–5°C), use Pd catalysts for cross-coupling efficiency, and monitor intermediates via TLC .

Q. Which analytical techniques validate the purity and structure of this compound?

  • Methodology :

  • HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (90:10 to 10:90 over 20 min), UV detection at 254 nm. Purity >95% is typical .
  • NMR : 1H/13C NMR for backbone confirmation; 19F NMR (δ -115 ppm) identifies the fluorophenyl group .
  • Mass spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+ at m/z 215.6 .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodology :

  • Use shake-flask method : Dissolve 10 mg in DMSO (primary solvent), then dilute with PBS (pH 7.4) or ethanol. Quantify solubility via HPLC .
  • Co-solvents : DMSO (≤5% v/v) with aqueous buffers is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for enantiomeric forms?

  • Methodology :

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol 70:30, 1 mL/min) to separate enantiomers. Compare retention times with standards .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., lipases) to control stereochemistry at the pyrrolidine C3 position .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to rule out off-target effects .
  • Enantiopurity verification : Re-test separated enantiomers to isolate bioactive forms, as racemic mixtures may obscure results .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that might interfere with bioactivity .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodology :

  • DoE (Design of Experiments) : Optimize temperature, catalyst loading (e.g., 5 mol% Pd(PPh3)4), and solvent polarity (switch THF to DMF for higher yields) .
  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust parameters in real time .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational modeling for this compound?

  • Methodology :

  • X-ray vs. DFT : Compare experimental crystal structure (e.g., CCDC deposition) with DFT-optimized geometries. Discrepancies often arise from crystal packing forces or solvent inclusion .
  • Torsional angles : Analyze pyrrolidine ring puckering (e.g., envelope vs. twist conformers) using Mercury software .

Method Validation

Q. How should researchers validate HPLC methods for stability studies under varying pH conditions?

  • Methodology :

  • Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (photolytic). Monitor degradation products at 48h intervals .
  • Column validation : Test C18, HILIC, and phenyl-hexyl columns to ensure robustness across pH 2–9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride
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3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride

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